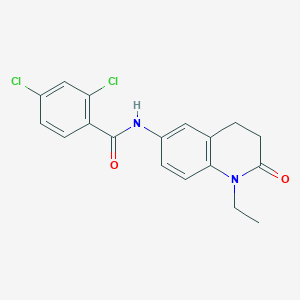
2,4-dichloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2,4-dichloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" is a derivative of the 4-oxoquinoline class, which is known for its biological and synthetic versatility. These compounds have been associated with various pharmacological activities, including antibacterial and antiviral properties . The presence of a carboxamide unit connected to the 4-oxoquinoline core is particularly significant for its biological activity .
Synthesis Analysis
The synthesis of related 4-oxoquinoline derivatives has been explored in several studies. For instance, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides were synthesized from the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones, demonstrating the potential for creating a variety of substituted compounds . Additionally, the regioselective N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has been studied, highlighting the importance of understanding the reaction paths and acid/base behavior of these compounds .
Molecular Structure Analysis
The molecular structure and stability of similar compounds have been analyzed using various spectroscopic methods and theoretical calculations. For example, the vibrational spectroscopic study of a related compound provided insights into the geometrical parameters and stability arising from hyper-conjugative interactions and charge delocalization . The molecular docking study against Mycobacterium tuberculosis targets suggests potential inhibitory activity, which is crucial for understanding the biological implications of these molecules .
Chemical Reactions Analysis
The chemical reactivity of 4-oxoquinoline derivatives can be inferred from studies on similar compounds. The reaction of N-dichlormethylene-benzamide with amidines to form oxo-s-triazines indicates the reactivity of the dichloro-benzamide moiety, which could be relevant for the compound . Moreover, the DDQ-mediated sp3 C-H bond arylation of tetrahydroisoquinolines under mild conditions shows the potential for direct functionalization of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-oxoquinoline derivatives are crucial for their pharmacological profile. A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and characterized, revealing marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action . These findings suggest that the physical and chemical properties of these compounds can be fine-tuned to achieve specific biological activities.
科学研究应用
Regioselectivity and Synthetic Pathways
A study focusing on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, closely related to the specified compound, elucidates its importance in medicinal chemistry for creating derivatives with pharmacological activities such as antibacterial and antiviral properties. The research demonstrates the acid/base behavior and possible reaction paths, offering insights into synthetic versatility and biological activity enhancement (Batalha et al., 2019).
Antimicrobial Applications
Compounds structurally similar to the specified chemical have been synthesized and evaluated for their potential as antimicrobial agents. For instance, new quinazolines showing promising antibacterial and antifungal activities highlight the potential use of these compounds in combating infectious diseases. The synthesis process and characterization of these compounds contribute significantly to the development of new therapeutic agents (Desai et al., 2007).
Synthetic Methodology Enhancement
Research into the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related compounds explores innovative one-step reactions, emphasizing the compound's role in advancing synthetic organic chemistry. Such studies not only provide new methodologies for synthesizing complex molecules but also pave the way for creating derivatives with improved biological activities (Chau et al., 1982).
Corrosion Inhibition Properties
The corrosion inhibition properties of benzoxazines, related to the specified compound, on mild steel in hydrochloric acid solution have been evaluated, demonstrating the chemical's potential in industrial applications. These findings open avenues for the development of new materials and coatings that can protect against corrosion, thus extending the lifespan of metal structures and components (Kadhim et al., 2017).
Catalytic Applications
The catalytic synthesis of tetrahydrofuro[2,3-c]isoquinolinones via a cobalt-catalyzed oxidative [4+2] annulation of benzamides with dihydrofuran is another research area. This study underscores the role of the chemical structure in facilitating catalytic reactions that are crucial for the development of novel pharmaceuticals and organic materials (Zhang et al., 2021).
属性
IUPAC Name |
2,4-dichloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-2-22-16-7-5-13(9-11(16)3-8-17(22)23)21-18(24)14-6-4-12(19)10-15(14)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLLUKMFJNKOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Pyrrolidin-3-yloxy)methyl]pyridine](/img/structure/B2543773.png)
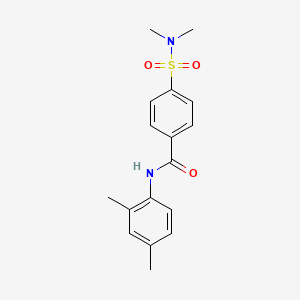
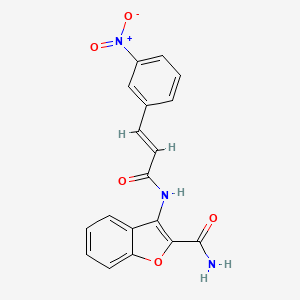
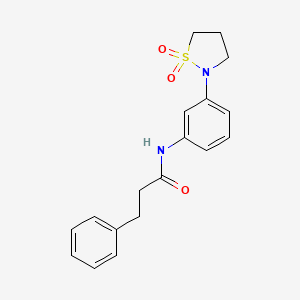
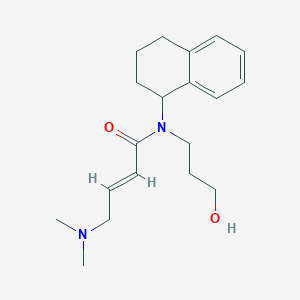
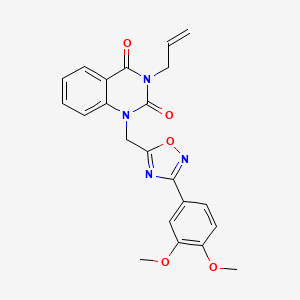
![1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea](/img/structure/B2543783.png)
![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2543785.png)
![1-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2543787.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2543788.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2543790.png)
![2-Methylpyrido[2,3-d]pyrimidine-4-thiol](/img/structure/B2543791.png)
![N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine](/img/structure/B2543794.png)
![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543796.png)